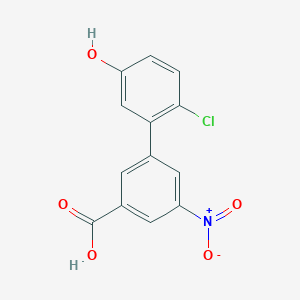
5-Chloro-3-(3-chloro-5-fluorophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(3-chloro-5-fluorophenyl)benzoic acid, 95% (5-Cl-3-Cl-5-F-Bz-95%) is a chemical compound that has a wide range of scientific and research applications. It is a white crystalline solid with a molecular weight of 303.52 g/mol and a melting point of 130-133 °C. This compound is also known as 5-chloro-3-chloro-5-fluoro-benzoic acid, 5-chloro-3-(3-chloro-5-fluorophenyl) benzoic acid, and 5-chloro-3-chloro-5-fluorobenzoic acid. 5-Cl-3-Cl-5-F-Bz-95% has been used in various scientific applications, such as synthesis of pharmaceuticals, organic synthesis, and as a reagent in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
5-Cl-3-Cl-5-F-Bz-95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a reagent in biochemical and physiological studies. It has also been used to study the structure and properties of organic molecules and to study the mechanism of action of drugs and other compounds.
Mecanismo De Acción
The mechanism of action of 5-Cl-3-Cl-5-F-Bz-95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of prostaglandins and leukotrienes. It is also believed to act as an antioxidant and to inhibit the formation of free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-3-Cl-5-F-Bz-95% are not fully understood. However, it is believed to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to reduce the production of inflammatory mediators and to inhibit the formation of free radicals. In addition, it has been shown to have a protective effect against certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Cl-3-Cl-5-F-Bz-95% in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a relatively stable compound and is not toxic when used in the correct concentrations. The main disadvantage of using 5-Cl-3-Cl-5-F-Bz-95% in laboratory experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are a number of potential future directions for research on 5-Cl-3-Cl-5-F-Bz-95%. These include further investigation into its mechanism of action, its potential applications in drug design and development, and its potential use as an antioxidant and anti-cancer agent. Additionally, further research could be conducted into its potential use as a reagent in biochemical and physiological studies. Furthermore, further studies could be conducted into its potential use in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a reagent in biochemical and physiological studies. Finally, further research could be conducted into its potential use as a reagent in the study of the structure and properties of organic molecules.
Métodos De Síntesis
5-Cl-3-Cl-5-F-Bz-95% can be synthesized by a number of methods, including the reaction of 3-chloro-5-fluorobenzoic acid with thionyl chloride and subsequent reaction with an equivalent amount of sodium hydroxide. The thionyl chloride reaction is carried out at room temperature and the resulting product is a white solid that can be filtered and washed with water. The sodium hydroxide reaction is carried out at a temperature of 120-130 °C and the resulting product is a white solid that can be filtered and washed with water.
Propiedades
IUPAC Name |
3-chloro-5-(3-chloro-5-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-2-7(1-9(4-10)13(17)18)8-3-11(15)6-12(16)5-8/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCFFWZRMDCYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690520 |
Source


|
| Record name | 3',5-Dichloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-92-2 |
Source


|
| Record name | 3',5-Dichloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














